

# 3,3-Dimethylindoline: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: 3,3-Dimethylindoline

Cat. No.: B1314585

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CAS Number: 1914-02-9

This technical guide provides a comprehensive overview of **3,3-Dimethylindoline**, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, safety information, and general synthetic and analytical methodologies.

## Core Properties and Safety Data

**3,3-Dimethylindoline**, with the CAS number 1914-02-9, is a derivative of indoline characterized by two methyl groups at the 3-position.<sup>[1][2]</sup> Its chemical structure and basic properties are fundamental for its application as a pharmaceutical intermediate.<sup>[2]</sup>

## Physicochemical Properties

While specific experimental data for the melting point, boiling point, and density of **3,3-Dimethylindoline** are not readily available in the provided search results, the following table summarizes its key computed and known properties.

Property	Value	Source
CAS Number	1914-02-9	[1]
Molecular Formula	C <sub>10</sub> H <sub>13</sub> N	[1]
Molecular Weight	147.22 g/mol	[1]
IUPAC Name	3,3-dimethyl-2,3-dihydro-1H-indole	[1]

Note: Experimental values for melting point, boiling point, and density were not found for **3,3-Dimethylindoline** in the provided search results. Data for related compounds such as 2,3-Dimethylindole (Melting Point: 105-107 °C, Boiling Point: 285 °C) and 3,3-Dimethylindolin-2-one (Melting Point: 178-179 °C, Boiling Point: 299.2 °C) are available but do not represent the target compound.[3][4]

## Safety and Hazard Information

Based on aggregated GHS data, **3,3-Dimethylindoline** is associated with the following hazards. Researchers should consult the full Safety Data Sheet (SDS) before handling this compound.

Hazard Class	GHS Pictogram	Hazard Statement
Acute Toxicity, Oral (Category 4)	H302: Harmful if swallowed	
Skin Corrosion/Irritation (Category 2)	H315: Causes skin irritation	
Serious Eye Damage/Eye Irritation (Category 2)	H319: Causes serious eye irritation	
Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory tract irritation	H335: May cause respiratory irritation	

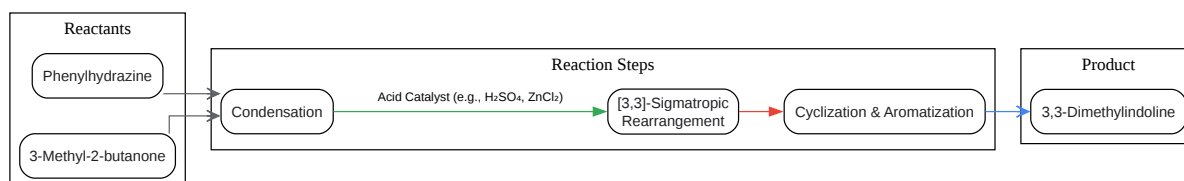
Source:[1]

# Synthesis and Characterization

## General Synthetic Approach: Fischer Indole Synthesis

A common and versatile method for the synthesis of indole derivatives is the Fischer indole synthesis.<sup>[5][6][7][8][9]</sup> This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine with an aldehyde or a ketone.<sup>[5][6]</sup> For the synthesis of **3,3-Dimethylindoline**, the likely precursors would be phenylhydrazine and 3-methyl-2-butanone.

While a specific, detailed experimental protocol for the synthesis of **3,3-Dimethylindoline** was not found in the provided search results, the general workflow of the Fischer indole synthesis is illustrated below.



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A generalized workflow for the Fischer indole synthesis.

Experimental Considerations: The choice of acid catalyst (Brønsted or Lewis acids) and reaction conditions (temperature, solvent) are critical and need to be optimized for the specific substrates to achieve a good yield of the desired indole derivative.<sup>[6]</sup>

## Analytical Characterization

The characterization of **3,3-Dimethylindoline** would typically involve a combination of spectroscopic techniques to confirm its structure and purity. While specific spectra for **3,3-Dimethylindoline** were not available in the search results, the following methodologies are standard for the analysis of such organic compounds.

#### Nuclear Magnetic Resonance (NMR) Spectroscopy:

- $^1\text{H}$  NMR: Would be used to determine the number and types of protons in the molecule, including the aromatic protons, the methylene protons of the indoline ring, and the two methyl groups at the 3-position.
- $^{13}\text{C}$  NMR: Would provide information on the carbon skeleton of the molecule.

#### Mass Spectrometry (MS):

- Gas Chromatography-Mass Spectrometry (GC-MS): This technique would be suitable for the analysis of the volatile **3,3-Dimethylindoline**, providing information on its molecular weight and fragmentation pattern, which aids in structure elucidation.
- Liquid Chromatography-Mass Spectrometry (LC-MS): Could also be employed, particularly for analyzing reaction mixtures or for purity assessment.

#### Infrared (IR) Spectroscopy:

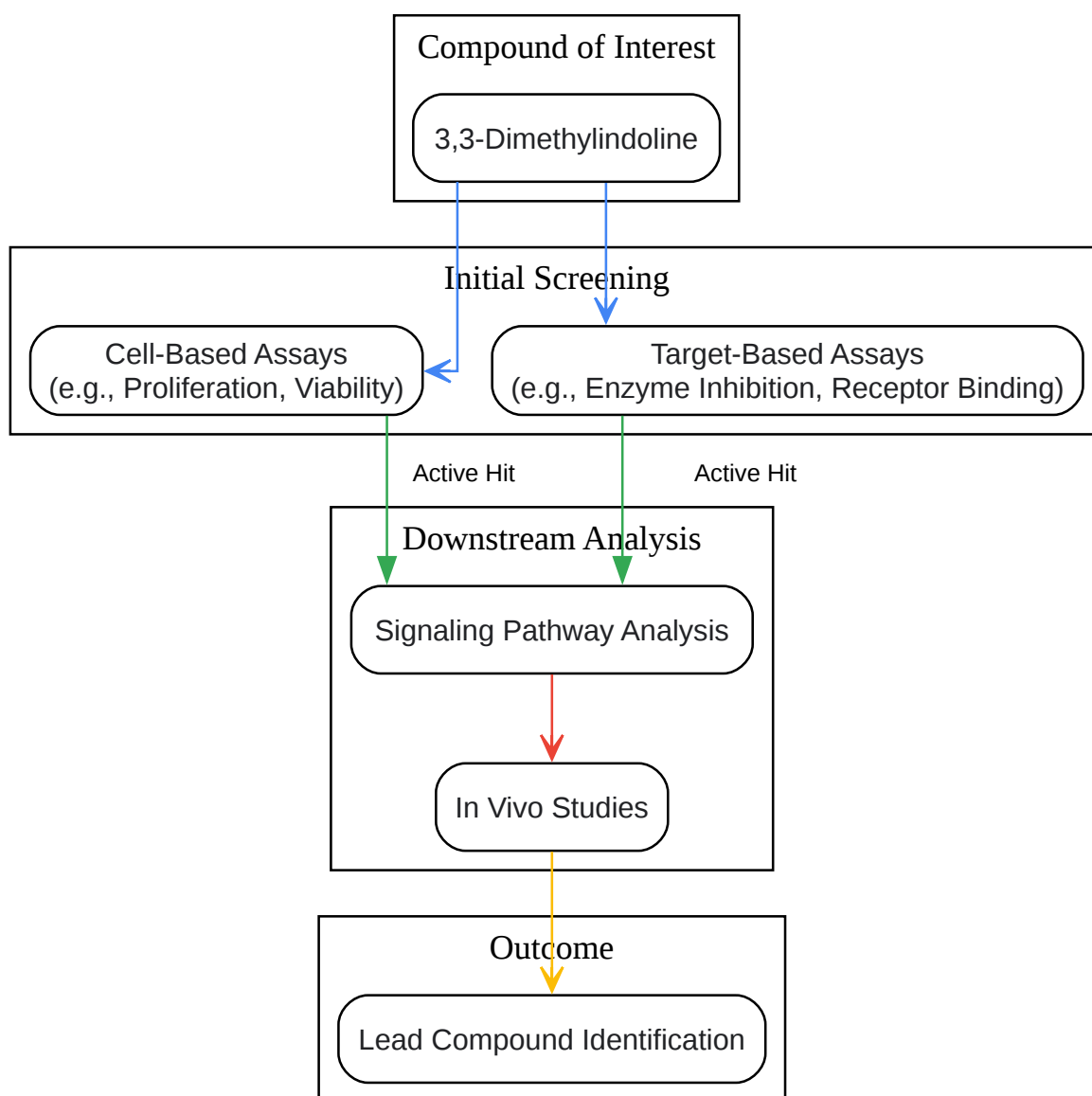
- IR spectroscopy would be used to identify the functional groups present in the molecule, such as the N-H stretch of the secondary amine in the indoline ring and the C-H stretches of the aromatic and aliphatic portions.

## Biological Activity and Signaling Pathways

Currently, there is a notable lack of information in the provided search results regarding the specific biological targets and signaling pathway involvement of **3,3-Dimethylindoline**. It is often cited as a pharmaceutical intermediate, suggesting its use as a building block in the synthesis of more complex, biologically active molecules.<sup>[2]</sup>

It is important to distinguish **3,3-Dimethylindoline** from the well-researched compound 3,3'-diindolylmethane (DIM). DIM is a metabolic product of indole-3-carbinol, found in cruciferous vegetables, and has been extensively studied for its anticancer properties and its role in modulating various signaling pathways, including androgen receptor and Wnt signaling. The biological activities of DIM should not be attributed to **3,3-Dimethylindoline**.

Further research is required to elucidate the specific pharmacological profile and mechanism of action of **3,3-Dimethylindoline**. The following diagram illustrates a generic workflow for screening a novel compound like **3,3-Dimethylindoline** for biological activity.



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A general workflow for the biological screening of a novel chemical entity.

## Conclusion

**3,3-Dimethylindoline** is a chemical compound with a defined structure and CAS number, primarily utilized as an intermediate in pharmaceutical synthesis. While its basic chemical identity is established, there is a significant gap in the publicly available experimental data regarding its specific physical properties, detailed synthetic and analytical protocols, and its biological activity. Further research is warranted to fully characterize this molecule and explore its potential applications in drug discovery and development. Professionals are advised to proceed with caution, adhering to all safety guidelines, and to perform thorough characterization upon synthesis or acquisition of this compound.

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